4-Bromo-2-chloro-3-nitropyridine

Catalog No.
S819987
CAS No.
1379309-70-2
M.F
C5H2BrClN2O2
M. Wt
237.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-3-nitropyridine

CAS Number

1379309-70-2

Product Name

4-Bromo-2-chloro-3-nitropyridine

IUPAC Name

4-bromo-2-chloro-3-nitropyridine

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H

InChI Key

DMFUXHLZLWHMJM-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])Cl

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])Cl

The exact mass of the compound 4-Bromo-2-chloro-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-chloro-3-nitropyridine (CAS: 1379309-70-2) is a highly functionalized, orthogonally reactive heterocyclic building block essential for advanced pharmaceutical synthesis[1]. Featuring a precise arrangement of three distinct functional handles—a C4-bromide, a C2-chloride, and a C3-nitro group—this scaffold is engineered for sequential, regioselective functionalization[2]. In procurement contexts, it is primarily sourced as a critical precursor for complex multi-ring systems, including p38 mitogen-activated protein kinase inhibitors, where strict regiocontrol during carbon-carbon and carbon-heteroatom bond formation is a strict requirement[2].

Substituting this compound with cheaper, symmetric analogs like 2,4-dichloro-3-nitropyridine critically compromises synthetic efficiency[1]. Symmetrical or dual-chloro analogs lack the halogen orthogonality necessary to differentiate the C2 and C4 positions during palladium-catalyzed cross-coupling, resulting in statistical mixtures of isomers that halve the effective yield and require costly chromatographic separation[1]. Furthermore, attempting to use the non-nitrated 4-bromo-2-chloropyridine fails because it lacks the strong electron-withdrawing C3-nitro group, which is absolutely required to activate the C2-chloride for mild nucleophilic aromatic substitution (SNAr) and to serve as a reducible handle for downstream cyclization into fused bicyclic frameworks[2].

Orthogonal Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary procurement driver for 4-bromo-2-chloro-3-nitropyridine is its ability to undergo highly regioselective Suzuki coupling at the C4 position without affecting the C2-chloride[1]. The C4-bromide undergoes oxidative addition by Pd(0) significantly faster than the C2-chloride. While baseline materials like 2,4-dichloro-3-nitropyridine typically yield poor regioselectivity (often near 1:1 to 3:1 mixtures of C4/C2 arylation) under standard conditions, the bromo-chloro derivative routinely achieves >95% regioselectivity for C4-arylation[1].

Evidence DimensionRegioselectivity (C4 vs C2 arylation)
Target Compound Data>95% preference for C4-arylation
Comparator Or Baseline2,4-Dichloro-3-nitropyridine (~1:1 to 3:1 mixture)
Quantified Difference>3-fold improvement in regioselectivity
ConditionsStandard Suzuki coupling (Pd catalyst, arylboronic acid, mild base, 80-120 °C)

Eliminates the need for complex chromatographic separation of isomers, drastically improving scale-up viability and overall yield for complex drug scaffolds.

Nitro-Enabled Nucleophilic Aromatic Substitution (SNAr) Activation

Following C4 functionalization, the C2-chloride must be displaced by nucleophiles to build the drug core. The C3-nitro group in 4-bromo-2-chloro-3-nitropyridine strongly activates the adjacent C2-chloride through inductive and resonance electron withdrawal[2]. Compared to 4-bromo-2-chloropyridine, which lacks this nitro activation and requires forcing conditions (>100 °C) or expensive Buchwald-Hartwig palladium catalysis for C2 amination, the nitrated analog undergoes SNAr with primary and secondary amines at 20–60 °C with >90% conversion[1].

Evidence DimensionSNAr reaction temperature and conversion
Target Compound Data>90% conversion at 20–60 °C (mild SNAr)
Comparator Or Baseline4-Bromo-2-chloropyridine (requires >100 °C or Pd-catalysis)
Quantified Difference~40–80 °C reduction in required reaction temperature
ConditionsReaction with primary/secondary amines in polar aprotic solvents

Allows for the mild, catalyst-free introduction of sensitive amine fragments, reducing transition metal contamination risks in pharmaceutical manufacturing.

Precursor Suitability for Fused Heterocycle Topologies

The strategic placement of the nitro group adjacent to the C2 and C4 positions makes this compound an ideal precursor for fused bicyclic systems[1]. After C2/C4 substitution, the C3-nitro group is easily reduced to an amine, which spontaneously condenses with adjacent functional groups to form imidazo[4,5-b]pyridines or pyrido[2,3-d]pyrimidines. Using isomers like 4-bromo-2-chloro-5-nitropyridine as a substitute is topologically impossible for these targets, as the meta-relationship of the reactive sites prevents the formation of the required [4,5-b] or [2,3-d] fused architectures[1].

Evidence DimensionAccess to specific fused heterocyclic topologies
Target Compound DataDirect access to [4,5-b] and [2,3-d] fused pyridines
Comparator Or Baseline4-Bromo-2-chloro-5-nitropyridine
Quantified Difference100% topological divergence (forms completely different scaffold classes)
ConditionsPost-substitution nitro reduction and condensation

Procurement of this exact 3-nitro isomer is an absolute structural requirement for synthesizing specific patented kinase inhibitor frameworks.

Synthesis of p38 MAP Kinase Inhibitors

As detailed in patent literature, this scaffold is heavily utilized to build complex indolin-2-one and pyrido-fused kinase inhibitors where sequential, regiocontrolled addition of aryl and amine groups is required [2.2][1].

Development of Imidazo[4,5-b]pyridine Therapeutics

Serves as an ideal starting material for drugs requiring an imidazopyridine core, utilizing the C2-Cl for amine introduction and the C3-NO2 for subsequent reduction and cyclization[1].

Orthogonal Library Generation in Medicinal Chemistry

Used by discovery chemists to generate libraries of di-substituted pyridines by holding the scaffold constant and varying the boronic acid at the highly reactive C4 position and the nucleophile at the activated C2 position.

XLogP3

2.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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